molecular formula C12H11N3OS2 B5623741 N-(2-cyanophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide

N-(2-cyanophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide

Cat. No.: B5623741
M. Wt: 277.4 g/mol
InChI Key: RTQLFJZCBRVGFG-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide is a synthetic acetamide derivative featuring a 2-cyanophenyl group and a 4,5-dihydrothiazole ring connected via a sulfanyl-acetamide backbone. The compound’s design leverages the electron-withdrawing cyano group and the thiazole’s heterocyclic stability, which may enhance binding affinity or metabolic resistance compared to simpler acetamides .

Properties

IUPAC Name

N-(2-cyanophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS2/c13-7-9-3-1-2-4-10(9)15-11(16)8-18-12-14-5-6-17-12/h1-4H,5-6,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQLFJZCBRVGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)SCC(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-cyanophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H10N2OSC_{10}H_{10}N_2OS with a molecular weight of approximately 210.26 g/mol. The structure includes a thiazole ring, which is known for its diverse biological activities.

1. Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds containing thiazole moieties can effectively inhibit the growth of various bacterial strains. For instance, a study evaluating the antimicrobial activity of thiazole derivatives reported minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL against Gram-positive and Gram-negative bacteria .

CompoundMIC (µg/mL)Bacterial Strain
Thiazole Derivative A0.5Staphylococcus aureus
Thiazole Derivative B8Escherichia coli
This compoundTBDTBD

2. Antitumor Activity

Thiazole derivatives have also been explored for their antitumor potential. A study reported that certain thiazole compounds exhibited cytotoxic effects on cancer cell lines with IC50 values significantly lower than standard chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) indicates that modifications on the thiazole ring can enhance antitumor efficacy.

CompoundIC50 (µM)Cell Line
Thiazole Derivative C1.61A-431 (skin cancer)
This compoundTBDTBD

3. Anticonvulsant Activity

Thiazoles are also recognized for their anticonvulsant properties. A specific study highlighted the anticonvulsant activity of thiazole derivatives in animal models, suggesting their potential as therapeutic agents for epilepsy . The mechanism is believed to involve modulation of neurotransmitter systems.

Case Study 1: Synthesis and Evaluation

A recent study synthesized several thiazole derivatives, including this compound, and evaluated their biological activities. The synthesized compounds were tested against various pathogens and cancer cell lines, revealing promising results in both antimicrobial and anticancer assays.

Case Study 2: Structure-Activity Relationship Analysis

In another investigation focusing on the SAR of thiazole compounds, researchers identified key structural features that contribute to enhanced biological activity. Modifications such as electron-withdrawing groups on the phenyl ring significantly increased the potency against cancer cell lines compared to unmodified analogues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Sulfanyl-Acetamide Derivatives

(a) 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide ()
  • Molecular Formula : C₁₂H₁₁N₃OS₄
  • Molecular Weight : 341.5 g/mol
  • Key Features: Substituted with a thiophene-thiazole moiety instead of a cyanophenyl group. Higher sulfur content (4 sulfur atoms) compared to the target compound (2 sulfur atoms). Predicted pKa: 7.67 ± 0.50, indicating moderate acidity .
  • Implications: The thiophene group may enhance π-π stacking interactions in biological targets, whereas the cyanophenyl group in the target compound could improve solubility or steric specificity.
(b) N,N'-[Methanediylbis(2-methylbenzene-4,1-diyl)]bis[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide] ()
  • Molecular Formula : C₂₅H₂₈N₄O₂S₄
  • Molecular Weight : 544.78 g/mol
  • Key Features :
    • Bis-acetamide structure with a methylenebis(2-methylphenylene) linker.
    • Increased molecular complexity and weight compared to the target compound.

Functional Analogs: Pyridazinone and Quinazoline Derivatives

(a) N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide ()
  • Key Features: Pyridazinone core with bromophenyl and methoxybenzyl substituents. Acts as a potent FPR2 agonist, inducing calcium mobilization and neutrophil chemotaxis .
  • Implications: While structurally distinct (pyridazinone vs. thiazole), the acetamide linkage and aromatic substituents suggest shared pharmacophore elements. The cyanophenyl group in the target compound may offer improved selectivity over bromophenyl derivatives.
(b) 2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl]acetamide ()
  • Key Features :
    • Quinazoline-dione core with a thioxo-oxadiazole substituent.
    • Demonstrated dual biological activity (e.g., enzyme inhibition and receptor modulation) due to its hybrid structure .
  • Implications : The thiazole-sulfanyl group in the target compound may provide similar metabolic stability to the thioxo-oxadiazole moiety.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(2-cyanophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step protocols with controlled reaction parameters. Key steps include:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-haloacetamides under reflux in ethanol or acetonitrile, monitored by TLC for completion .
  • Sulfanyl-acetamide coupling : Reaction of thiol-containing intermediates with activated acetamide derivatives (e.g., chloroacetamide) in basic conditions (e.g., K₂CO₃/DMF) at 60–80°C for 6–12 hours .
  • Purification : Column chromatography using silica gel and eluents like ethyl acetate/hexane (1:3 ratio) to achieve >95% purity .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to verify substituent positions and confirm absence of tautomeric equilibria (common in thiazole derivatives) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>98% required for biological assays) .
  • Mass Spectrometry (HRMS) : ESI-HRMS in positive ion mode to confirm molecular weight and fragmentation patterns .

Q. How does the compound’s stability under varying pH and light conditions impact experimental design?

  • Methodological Answer :

  • Stability testing : Conduct accelerated degradation studies at pH 1–13 (HCl/NaOH buffers) and under UV light (254 nm) for 24–72 hours. Monitor via HPLC to identify degradation products .
  • Storage recommendations : Store in amber vials at –20°C under inert atmosphere (argon) to prevent oxidation of the sulfanyl group .

Advanced Research Questions

Q. How can data contradictions arising from tautomeric equilibria in structural analysis be resolved?

  • Methodological Answer :

  • Dynamic NMR studies : Perform variable-temperature ¹H NMR (25–80°C in DMSO-d₆) to observe coalescence of tautomer signals (e.g., thiazolidinone ↔ thiazole imine forms) .
  • X-ray crystallography : Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) to resolve tautomeric ambiguity in solid-state structures .
  • DFT calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) to identify dominant tautomers in solution .

Q. What computational strategies are effective for predicting biological activity and target interactions?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with protein targets (e.g., kinases or cytochrome P450) and the compound’s 3D structure (optimized at B3LYP/6-31G* level) to predict binding affinities .
  • QSAR modeling : Develop models using descriptors like LogP, polar surface area, and H-bond donors/acceptors from ChemAxon or MOE software to correlate structure with antimicrobial or anticancer activity .

Q. How can synthetic by-products be minimized during large-scale preparation for biological assays?

  • Methodological Answer :

  • Microwave-assisted synthesis : Optimize reaction time (10–30 minutes vs. hours under conventional heating) to reduce side reactions like over-alkylation .
  • Flow chemistry : Implement continuous flow reactors with immobilized catalysts (e.g., Pd/C for coupling steps) to enhance reproducibility and yield (>85%) .

Q. What strategies address low solubility in aqueous media for in vitro assays?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO/PBS (≤1% v/v) or β-cyclodextrin inclusion complexes (prepared via kneading method) to improve solubility without cytotoxicity .
  • Prodrug design : Synthesize phosphate or glycoside derivatives via esterification to enhance hydrophilicity .

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